2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Overview
Description
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, also known by its CAS number 1220037-43-3, is a chemical compound with the formula C6H15ClN2O2 . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular weight of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride is 182.65 g/mol . The compound has a complex structure that includes a hydrochloride group, which contributes to its unique chemical properties .Scientific Research Applications
Analytical Chemistry
In the realm of analytical chemistry , this compound can be utilized as a standard or reference material in chromatographic analysis and mass spectrometry . Its well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods, ensuring precise measurement of chemical substances in various samples.
Biomedical Research
Biomedical research: often explores novel compounds for therapeutic potential. “2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride” may be investigated for its bioactivity, pharmacokinetics, and toxicity profiles . Such studies could pave the way for the development of new medications or therapeutic interventions.
Biochemistry
In biochemistry , this compound could serve as a substrate or inhibitor in enzymatic reactions to study enzyme kinetics and mechanisms. It may also be used to probe metabolic pathways and understand the biochemical basis of diseases.
Pharmacology
The role of “2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride” in pharmacology is significant for drug discovery and development . It can be part of assays to determine the efficacy, potency, and safety of new pharmacological agents.
Molecular Biology
Within molecular biology , the compound can be used in molecular cloning and gene expression studies . It might act as a molecular marker or be involved in the preparation of samples for sequencing and analysis.
Neuroscience
In neuroscience , researchers could explore the effects of “2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride” on neural cells and brain tissue . It could help in understanding neurotransmission, neurodegeneration, and the molecular underpinnings of neurological disorders.
Toxicology
Toxicology: studies could employ this compound to assess the biological impact of chemical exposure . It can be used to determine the threshold of toxicological significance and to develop safety guidelines.
Clinical Research
Lastly, in clinical research , “2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride” may be part of clinical trials to evaluate its therapeutic index and side effects in humans . This is crucial for translating basic research into clinical applications.
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(2)8(10)9(13)11-5-4-7(3)12;/h6-8,12H,4-5,10H2,1-3H3,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSMBRGFAAFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC(C)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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